molecular formula C8H9NO2 B128190 2-(4-Methylpyridin-2-YL)acetic acid CAS No. 149605-62-9

2-(4-Methylpyridin-2-YL)acetic acid

Cat. No.: B128190
CAS No.: 149605-62-9
M. Wt: 151.16 g/mol
InChI Key: UAFFMZYXTLDFAS-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-YL)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Esters of 2-(1,2,4-Triazoles-3-iltio)acetic Acids

    Research on esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to 2-(4-Methylpyridin-2-YL)acetic acid, indicates their potential in showing analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities. These compounds also serve as intermediates for synthesizing various other chemical structures (Salionov, 2015).

  • Structural Studies of Derivatives

    A study on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, related to the compound of interest, reveals insights into their molecular conformations, both in solution and in crystal form, based on NMR spectral and X-ray data. This research is crucial in understanding the physical and chemical properties of these compounds (Chui et al., 2004).

  • Applications in Gadolinium(III) Complexes

    Research on macrocyclic ligands derived from H4dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit shows their use in forming Ln(III) complexes. These complexes have potential applications in medical imaging and diagnostics (Polášek et al., 2009).

  • Synthesis and Biological Activity of Heterocyclic Derivatives

    A study on the synthesis of new heterocyclic compounds containing (1,3-oxazepine) derivatives of 6- methyl 2-thiouracil demonstrates the antimicrobial activity of these compounds. The research process includes the reaction of various derivatives with different substituents, showing the versatility of these compounds in medicinal chemistry (Mohammad et al., 2017).

  • Synthesis of Complexes and their Structural Assessment

    The synthesis of specific complexes from derivatives of this compound, such as the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leads to the formation of compounds with potential applications in chemistry and materials science (Castiñeiras et al., 2018).

  • Investigation of Molecular Structures

    Studies involving the crystal structure of related compounds, like fluroxypyr (a pyridine herbicide), provide valuable insights into their molecular arrangements and interactions, contributing to the understanding of their chemical and physical properties (Park et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for “2-(4-Methylpyridin-2-YL)acetic acid” can be found at the provided link . It’s important to handle this compound with care, following all safety guidelines and precautions.

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFMZYXTLDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598546
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149605-62-9
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Methyl-pyridin-2-yl)-acetic acid ethyl ester (1.0 g)—prepared according to Chem. Parm. Bull 32 (12), 1984, 4866-4872—was dissolved in ethanol (30 ml) and treated with a 1M ethanolic NaOH solution (5.83 ml). The mixture was refluxed for 4 hours, cooled and evaporated in vacuo. The residue was dissolved in water (50 ml) and the pH was adjusted to 3.0 with 1M HCl. The solvent was evaporated and the residue was suspended in ethanol (150 ml) and filtered. The clear filtrate was evaporated to dryness and the residue was dried in vacuo to give a light yellow solid (1.0 g). NMR (DMSO-d6): 8.65 (d, 1H); 7.72 (s, 1H), 7.68 (d, 1H), 4.04 (s, 2H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.83 mL
Type
reactant
Reaction Step Three

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